molecular formula C9H8ClNO3S B13316609 (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B13316609
M. Wt: 245.68 g/mol
InChI Key: BORKDPNITVLRFL-UHFFFAOYSA-N
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Description

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a phenyl ring substituted with a cyano group at the fourth position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyano-3-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(4-Cyano-3-methoxyphenyl)methanol+Methanesulfonyl chloride(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride+HCl\text{(4-Cyano-3-methoxyphenyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (4-Cyano-3-methoxyphenyl)methanol+Methanesulfonyl chloride→(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine).

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonothioate.

    Hydrolysis: (4-Cyano-3-methoxyphenyl)methanesulfonic acid.

    Reduction: (4-Amino-3-methoxyphenyl)methanesulfonyl chloride.

Scientific Research Applications

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Organic synthesis: As a reagent for introducing the methanesulfonyl group into organic molecules.

    Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Biochemistry: For the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Material science: In the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The cyano and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyanophenyl)methanesulfonyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.

    (3-Methoxyphenyl)methanesulfonyl chloride: Lacks the cyano group, which can influence its chemical properties and uses.

    (4-Methoxyphenyl)methanesulfonyl chloride: Lacks the cyano group and has the methoxy group at a different position.

Uniqueness

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both the cyano and methoxy groups on the phenyl ring. These substituents can modulate the electronic properties of the compound, making it useful in specific synthetic and research applications.

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

(4-cyano-3-methoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H8ClNO3S/c1-14-9-4-7(6-15(10,12)13)2-3-8(9)5-11/h2-4H,6H2,1H3

InChI Key

BORKDPNITVLRFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CS(=O)(=O)Cl)C#N

Origin of Product

United States

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